molecular formula C13H17NO2 B12991906 4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine

4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine

Cat. No.: B12991906
M. Wt: 219.28 g/mol
InChI Key: DZHTUCSSSZFCPP-UHFFFAOYSA-N
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Description

4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine is a chemical compound that features a piperidine ring bonded to a 1,3-dihydroisobenzofuran moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine typically involves the reaction of 1,3-dihydroisobenzofuran with piperidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.

    1,3-Dihydroisobenzofuran derivatives: These compounds share the core structure but differ in their substituents, affecting their reactivity and uses.

Uniqueness

4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine is unique due to its specific combination of the piperidine ring and 1,3-dihydroisobenzofuran moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(1,3-dihydro-2-benzofuran-5-yloxy)piperidine

InChI

InChI=1S/C13H17NO2/c1-2-13(7-11-9-15-8-10(1)11)16-12-3-5-14-6-4-12/h1-2,7,12,14H,3-6,8-9H2

InChI Key

DZHTUCSSSZFCPP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC3=C(COC3)C=C2

Origin of Product

United States

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